![molecular formula C20H14F3N5O2 B2799916 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 841211-71-0](/img/structure/B2799916.png)
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex polycyclic structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, phenylamine, and 3-(trifluoromethyl)aniline.
Key Steps:
Step 1: Formation of the core pyrazolo[3,4-d]pyrimidine framework involves the cyclization of an appropriate precursor.
Step 2: Phenylation of the pyrazole ring through an electrophilic substitution reaction using phenylamine under controlled temperature conditions.
Step 3: Introduction of the trifluoromethyl group via the acylation of phenylacetamide.
Reaction Conditions: Reactions typically require a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), catalysts like palladium or copper salts, and specific conditions such as inert atmospheres and controlled temperatures.
Industrial Production Methods: In an industrial context, the production might involve similar steps but optimized for scalability, including:
Use of flow chemistry for continuous production
Catalytic processes for efficiency
Purification techniques such as recrystallization or chromatography
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the phenyl and pyrazole rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: The keto group on the pyrazolo ring can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings and the pyrazole nitrogen.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidation Products: Compounds with carboxylic acid or aldehyde groups
Reduction Products: Alcohols or reduced nitrogen-containing heterocycles
Substitution Products: Halogenated or alkylated derivatives
作用机制
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.
Mode of Action
This compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase activity, thereby preventing the transfer of phosphate groups to the substrate .
Biochemical Pathways
The inhibition of kinase activity affects multiple oncogenic pathways . These pathways often involve the phosphorylation of proteins, which is a key regulatory mechanism in many cellular processes, including cell cycle, growth, and apoptosis . By inhibiting kinase activity, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The design and synthesis of such compounds often aim to optimize these properties to ensure effective bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of kinase activity, which can disrupt multiple oncogenic pathways . On a cellular level, this can result in the inhibition of cancer cell proliferation .
科学研究应用
Chemistry: Used as an intermediate for the synthesis of other complex molecules due to its reactive functional groups. Biology: Studied for its interactions with enzymes and proteins, potentially serving as a probe for biochemical pathways. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-microbial agents. Industry: Utilized in the development of specialty chemicals and materials with specific properties.
相似化合物的比较
2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
N-(3-(trifluoromethyl)phenyl)-acetamide derivatives
Uniqueness: This compound stands out due to its combination of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethylphenyl group, providing distinct chemical properties and biological activities not commonly found in simpler analogs.
By diving into the specific synthetic routes, reaction conditions, and applications, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide demonstrates significant potential across various fields, making it a compound of interest for further research and development.
属性
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)13-5-4-6-14(9-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNGHZQVBQTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
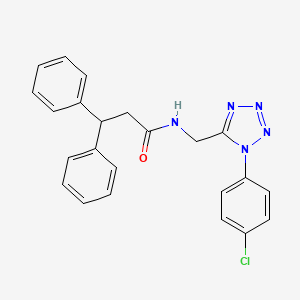
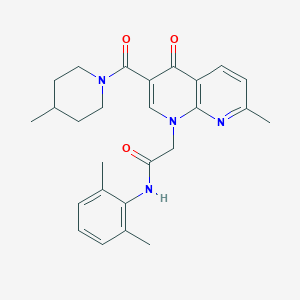
![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)
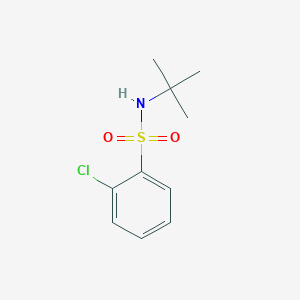

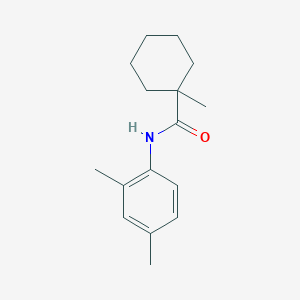
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)

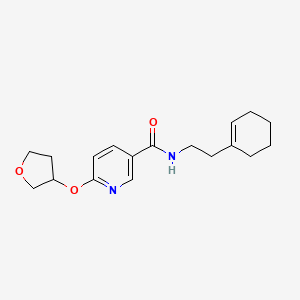
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)
![3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2799849.png)
![5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2799854.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)
